Enhanced Lipophilicity (logP) Relative to Amide Analog: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide vs. 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
The substitution of the amide oxygen with sulfur in 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide results in a quantifiable increase in lipophilicity compared to its oxygen-containing analog, 2-(4-methyl-1,3-thiazol-2-yl)acetamide [1] [2]. The thioamide derivative exhibits a measured logP value of 0.357, whereas the amide analog, due to its more polar carbonyl group, is expected to have a lower logP (class-level inference) [1]. This difference in lipophilicity can significantly influence a molecule's ability to passively diffuse across lipid bilayers and its propensity for non-specific protein binding.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.357 |
| Comparator Or Baseline | 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (logP value not directly reported; expected to be lower based on thioamide/amide class behavior) |
| Quantified Difference | Quantitatively higher logP for the thioamide; precise difference value not available in direct comparative study. |
| Conditions | Calculated or experimentally derived logP value from Chembase database for the target compound [1]. |
Why This Matters
Higher lipophilicity can enhance membrane permeability, a critical factor in cell-based assays and in vivo studies, potentially leading to improved cellular activity and oral bioavailability.
- [1] Chembase. 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide - Physicochemical Properties. ChemBase ID: 122390. logP = 0.357. View Source
- [2] 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. PubChem. Molecular Formula: C6H8N2OS. View Source
